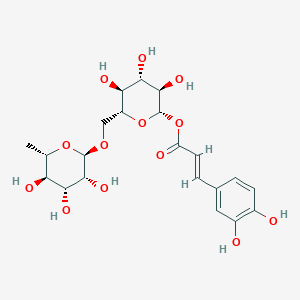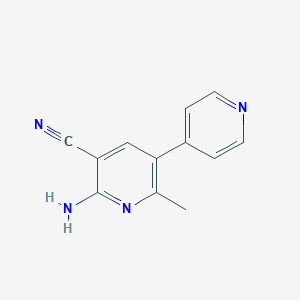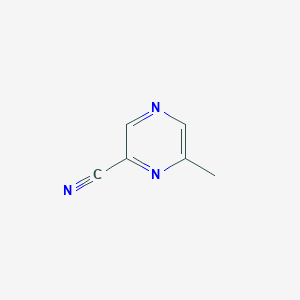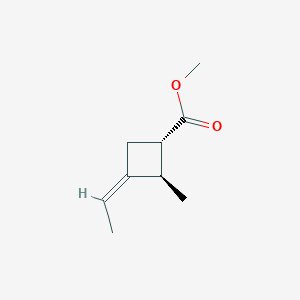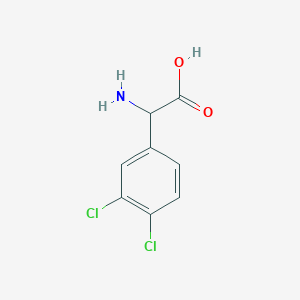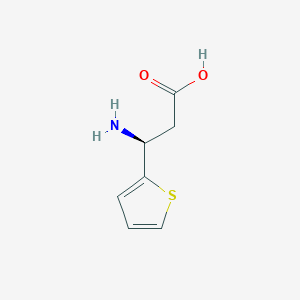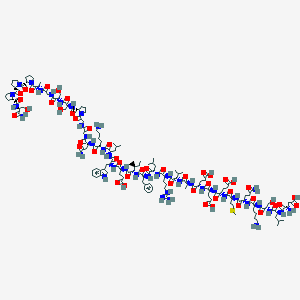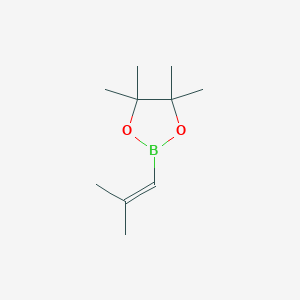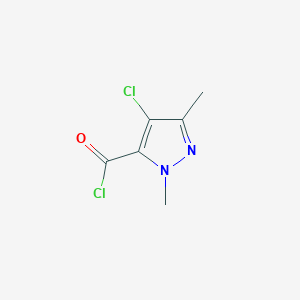
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is a chemical compound that belongs to the pyrazole family. It is commonly used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is not well understood. However, it is believed to work by inhibiting certain enzymes in the body. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemische Und Physiologische Effekte
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in metabolic pathways. Additionally, it has been shown to have anti-inflammatory properties and can inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is its versatility. It can be used in a variety of different experiments and has a wide range of applications. However, one of the limitations of this compound is that it can be difficult to work with. It is highly reactive and can be dangerous if not handled properly.
Zukünftige Richtungen
There are many future directions for research involving 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride. One area of interest is the study of its anti-inflammatory properties. Another area of interest is the study of its potential as a cancer treatment. Additionally, there is potential for the development of new synthetic methods using this compound as a reagent. Overall, 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is a versatile and important compound in scientific research with many potential applications.
Synthesemethoden
The synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride can be achieved through the reaction of 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid with thionyl chloride. The reaction takes place in the presence of a catalyst and produces 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride as the end product.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is widely used in scientific research due to its unique properties. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used as a building block in the synthesis of pharmaceuticals and agrochemicals. Additionally, it is used in the preparation of fluorescent dyes and in the study of enzyme kinetics.
Eigenschaften
CAS-Nummer |
128141-47-9 |
|---|---|
Produktname |
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride |
Molekularformel |
C6H6Cl2N2O |
Molekulargewicht |
193.03 g/mol |
IUPAC-Name |
4-chloro-2,5-dimethylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C6H6Cl2N2O/c1-3-4(7)5(6(8)11)10(2)9-3/h1-2H3 |
InChI-Schlüssel |
BXRFTMCUMITBRU-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)Cl)C |
Kanonische SMILES |
CC1=NN(C(=C1Cl)C(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



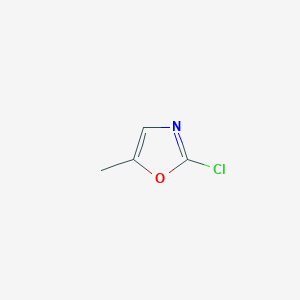
![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)

